molecular formula C16H12ClN5O B5555317 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine CAS No. 5564-81-8

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B5555317
CAS RN: 5564-81-8
M. Wt: 325.75 g/mol
InChI Key: LAQLCMYZQGUKFA-UHFFFAOYSA-N
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Description

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a compound that belongs to a class of chemicals known for their benzimidazole and oxadiazole moieties. These compounds are of significant interest due to their diverse biological activities and potential applications in various fields.

Synthesis Analysis

The synthesis of compounds similar to 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine often involves multiple steps, including the formation of benzimidazole and oxadiazole rings. For instance, compounds with benzimidazole and 1,2,4-oxadiazole derivatives have been synthesized through reactions involving intermediates under specific conditions, such as phase transfer catalysis (Li Yingju, 2014).

Molecular Structure Analysis

The molecular structure of compounds containing benzimidazole and oxadiazole units can exhibit different conformations. For example, a related compound, 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, shows an antiperiplanar conformation of the benzimidazole groups in its molecular structure (Yan-An Li et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole and oxadiazole derivatives can lead to the formation of various heterocyclic compounds. For example, the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles can result in the formation of compounds like 1,2,4-triazoles, indazoles, and benzimidazoles (S. Buscemi et al., 1996).

Physical Properties Analysis

The physical properties of benzimidazole and oxadiazole derivatives can vary depending on their molecular structure. For instance, the crystal density and molecular arrangement can significantly differ, as seen in the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole (C. Afshar et al., 1987).

Chemical Properties Analysis

The chemical properties, such as reactivity and biological activity, of compounds with benzimidazole and oxadiazole moieties are notable. For example, novel heterocyclic compounds containing benzimidazole derivatives have been synthesized for their antimicrobial activity against various pathogenic bacterial strains (F. Bassyouni et al., 2012).

Scientific Research Applications

Synthesis and Molecular Modeling

  • Novel heterocyclic compounds containing benzimidazole derivatives, including those related to the 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, have been synthesized for various applications. These compounds showed potential in vitro antimicrobial activity against several pathogenic bacterial strains and exhibited high activity against certain viruses. Additionally, molecular docking studies predicted new binding mechanisms for these compounds (Bassyouni et al., 2012).

Anticancer Potential

  • Benzimidazole derivatives, including structures similar to 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, have been explored for their potential as anticancer agents. Studies have shown the efficacy of these compounds against various cancer cell lines, suggesting their potential use in cancer therapy (Ghani & Mansour, 2011).

Structural and Luminescent Properties

  • Research on benzimidazole derivatives has also focused on their structural and luminescent properties. For instance, studies on bipolar molecules containing benzimidazole and oxadiazole moieties have revealed excellent thermal stability and potential applications in organic light-emitting diodes (OLEDs) (Ge et al., 2008).

Enzyme Inhibition

  • Benzimidazole derivatives, similar to 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, have been identified as potent inhibitors of specific enzymes like p70S6 kinase. These findings suggest their potential application in therapeutic interventions targeting specific biochemical pathways (Bandarage et al., 2009).

Corrosion Inhibition

  • Some benzimidazole derivatives have been studied as corrosion inhibitors, particularly for protecting mild steel in acidic media. These compounds have shown promising results in preventing corrosion, which could be relevant for industrial applications (Tang et al., 2013).

properties

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c17-11-7-5-10(6-8-11)9-22-13-4-2-1-3-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQLCMYZQGUKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350566
Record name 4-[1-(4-Chloro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(4-Chloro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine

CAS RN

5564-81-8
Record name 4-[1-(4-Chloro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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